Antipyrine, 4-(ethylamino)-

Description

BenchChem offers high-quality Antipyrine, 4-(ethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antipyrine, 4-(ethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

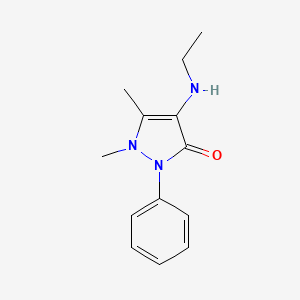

4-(ethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-4-14-12-10(2)15(3)16(13(12)17)11-8-6-5-7-9-11/h5-9,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHDZXNUTMWQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164840 | |

| Record name | Antipyrine, 4-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-10-6 | |

| Record name | Antipyrine, 4-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyrine, 4-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sorbent Selection:the Choice of Sorbent is the Most Critical Parameter. for a Moderately Polar Compound Like 4 Ethylamino Antipyrine, Several Mechanisms Can Be Exploited:

Reversed-Phase SPE: Sorbents like C18 (octadecyl-silica) or polymeric sorbents are commonly used. The analyte is retained from an aqueous sample via hydrophobic interactions. This is a common choice for extracting antipyrine (B355649) and its metabolites from biological fluids nih.govnih.gov.

Ion-Exchange SPE: Since the ethylamino group can be protonated at acidic pH, a cation-exchange sorbent could be used to retain the positively charged analyte.

Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized. These are custom-made polymers with cavities specifically designed to recognize and bind to the target analyte or a structurally similar template nih.gov.

Method Optimization:a Typical Spe Procedure Involves Four Steps: Conditioning, Loading, Washing, and Elution.

Development of Electrochemical Sensors and Biosensors for Research Detection

Electrochemical sensors and biosensors offer promising platforms for the rapid, sensitive, and selective detection of compounds like 4-(ethylamino)-antipyrine in research applications. These devices translate the interaction between the analyte and a recognition element into a measurable electrical signal. researchgate.net

Electrochemical Sensors: The inherent electrochemical activity of the antipyrine structure allows for direct detection. Research on the related compound 4-dimethylaminoantipyrine (4-DMAA) has shown that it can be oxidized at a low anodic potential on surfaces like graphite (B72142) screen-printed electrodes. researchgate.netnih.gov This oxidation produces a current peak that can be measured using techniques like differential pulse voltammetry (DPV). The intensity of this peak is proportional to the concentration of the analyte. This principle can be adapted for the direct quantification of 4-(ethylamino)-antipyrine.

Biosensors: Biosensors incorporate a biological recognition element to achieve high selectivity. researchgate.net

Immunosensors: A highly specific approach involves using antibodies that bind to 4-(ethylamino)-antipyrine. In an indirect detection format, a derivative like 4-DMAA can be used as an electrochemical indicator. researchgate.net In one strategy, a peptide probe is immobilized on an electrode. When a sample containing specific antibodies (e.g., IgG) is introduced, they bind to the probe. The 4-DMAA indicator, which has an affinity for proteins, then binds to this complex, and its oxidation signal is used to quantify the binding event. researchgate.netnih.gov This demonstrates that an antipyrine derivative itself can be a key part of the signaling mechanism in a broader immunosensor assembly. nih.govnih.gov

Enzyme-Based Biosensors: These sensors utilize an enzyme that specifically reacts with the target analyte. nih.govwjarr.com For example, an enzyme like a peroxidase or laccase could be immobilized on an electrode surface. mdpi.com If 4-(ethylamino)-antipyrine acts as a substrate or cofactor in an enzymatic reaction that consumes or produces an electroactive species (like hydrogen peroxide), the change in current can be measured amperometrically and correlated to the analyte's concentration. researchgate.netwjarr.com

The development of these sensors focuses on optimizing parameters such as the electrode material, the immobilization strategy for the biorecognition element, and the electrochemical measurement conditions to achieve low detection limits and high selectivity.

| Sensor Type | Recognition Element | Transduction Principle | Potential Application for 4-(ethylamino)-antipyrine |

|---|---|---|---|

| Electrochemical Sensor | None (Direct analysis) | Direct oxidation of the antipyrine moiety on an electrode surface, generating a current. nih.gov | Direct quantification in simple matrices. |

| Immunosensor | Antibody specific to 4-(ethylamino)-antipyrine | Measures changes in current or potential upon antigen-antibody binding. Can use the analyte itself or a related compound as an electrochemical label/indicator. researchgate.netnih.gov | Highly selective detection in complex biological fluids like serum or plasma. |

| Enzyme-Based Biosensor | Enzyme (e.g., Peroxidase) | Amperometric detection of an electroactive product (e.g., H₂O₂) from an enzyme-catalyzed reaction involving the analyte. researchgate.netmdpi.com | Detection in environmental or quality control samples. |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Ethylamino Antipyrine and Its Derivatives

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis:While general characteristic absorbances for the functional groups present (amine, amide, aromatic rings) can be predicted, specific experimental FT-IR data and detailed band assignments for 4-(ethylamino)-antipyrine are not documented in the available resources.

Due to the absence of primary research data for "Antipyrine, 4-(ethylamino)-", a thorough and scientifically accurate article adhering to the requested structure cannot be generated at this time.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structural framework and symmetry. The analysis of Raman spectra for 4-(ethylamino)-antipyrine and its analogs, such as 4-aminoantipyrine (B1666024) (4-AA), relies on the identification of characteristic vibrational modes associated with their distinct functional groups. researchgate.netmdpi.com

The Raman spectrum of an antipyrine (B355649) derivative is complex, featuring contributions from the pyrazolone (B3327878) ring, the phenyl group, and the substituent at the C4 position. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used in conjunction with experimental data to assign the observed Raman bands to specific molecular vibrations. researchgate.netrsc.org For instance, studies on 4-aminoantipyrine have successfully assigned the vibrational frequencies observed in FT-Raman spectra by comparing them with theoretically computed values. researchgate.net

Key vibrational modes observed in the Raman spectra of 4-substituted antipyrine derivatives include:

Phenyl Group Vibrations: Bands corresponding to C-H stretching in the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. Ring stretching vibrations (νC=C) usually appear in the 1400-1600 cm⁻¹ range.

Pyrazolone Ring Vibrations: The C=O stretching vibration of the pyrazolone ring is a strong and characteristic Raman band, typically found around 1600-1660 cm⁻¹. Other ring vibrations, including C=C and C-N stretching, contribute to the fingerprint region of the spectrum.

Ethylamino Group Vibrations: The 4-(ethylamino) group introduces its own characteristic vibrations. N-H stretching modes are expected in the 3300-3500 cm⁻¹ region. nsf.gov The various C-H stretching and bending modes of the ethyl group (CH₃ and CH₂) will also be present.

C4-Substituent Vibration: The stretching vibration of the bond between the C4 atom of the pyrazolone ring and the nitrogen of the ethylamino group is a key feature.

A representative assignment of major Raman bands for antipyrine derivatives, based on published data for similar compounds, is presented below.

| Wavenumber (cm⁻¹) Range | Vibrational Assignment | Associated Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Symmetric/Asymmetric Stretching | Amino Group |

| 3000 - 3100 | Aromatic C-H Stretching | Phenyl Ring |

| 2850 - 3000 | Aliphatic C-H Stretching | Ethyl Group, Methyl Groups |

| ~1650 | C=O Stretching | Pyrazolone Ring |

| 1580 - 1610 | C=C Stretching | Phenyl and Pyrazolone Rings |

| ~1300 | C-N Stretching | Pyrazolone Ring, Amino Group |

| ~1000 | Phenyl Ring Breathing | Phenyl Ring |

The symmetry of the molecule significantly influences the Raman spectrum, determining which vibrational modes are Raman-active. Any deviation from planarity or changes in the electronic distribution due to the ethylamino substituent can be detected through shifts in band positions and changes in their intensities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov This technique is instrumental in analyzing the chromophoric system of 4-(ethylamino)-antipyrine.

The core structure of 4-(ethylamino)-antipyrine contains a conjugated system encompassing the pyrazolone ring and the N-phenyl group, which acts as the primary chromophore responsible for its UV absorption. The spectrum is typically characterized by intense absorption bands corresponding to π → π* transitions within this conjugated system. researchgate.net The lone pair of electrons on the carbonyl oxygen and the nitrogens of the pyrazolone ring can also participate in n → π* transitions, which are generally of lower intensity.

The introduction of the ethylamino group at the C4 position significantly modifies the electronic properties of the antipyrine chromophore. The nitrogen atom's lone pair of electrons can donate electron density into the conjugated system, acting as a potent auxochrome. This delocalization of electrons generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted antipyrine. sciepub.com

Studies on related compounds like 4-aminoantipyrine show characteristic absorption maxima that can be attributed to these electronic transitions. sciepub.comresearchgate.net For example, 4-aminoantipyrine exhibits distinct absorption bands that differ from those of antipyrine itself, confirming the influence of the amino auxochrome.

| Compound | Approximate λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Antipyrine | ~240, ~270 | π → π |

| 4-Aminoantipyrine | ~250, ~280 | π → π (influenced by auxochrome) |

| 4-(ethylamino)-antipyrine (Predicted) | Slightly longer than 4-AA | π → π* (influenced by ethylamino auxochrome) |

The polarity of the solvent can have a pronounced effect on the position and intensity of absorption bands in the UV-Vis spectrum. vlabs.ac.in These solvent-induced shifts, known as solvatochromism, provide valuable information about the nature of the electronic transitions.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically causes a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. libretexts.org

n → π Transitions:* For n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the transition. libretexts.org

Studies on Schiff bases derived from 4-aminoantipyrine have demonstrated these solvent effects, where changes in solvent from non-polar to polar induce noticeable shifts in the absorption maxima. researchgate.netnih.gov It is expected that 4-(ethylamino)-antipyrine would exhibit similar behavior, with its absorption bands shifting in response to changes in solvent polarity, which can be used to help identify the nature of its electronic transitions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a molecule's weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 4-(ethylamino)-antipyrine, with a chemical formula of C₁₃H₁₇N₃O, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An HRMS instrument would measure this m/z value to within a few parts per million (ppm), providing strong evidence to confirm the molecular formula and rule out other potential structures. This level of precision is crucial for the unambiguous identification of the compound. For comparison, the formula for the related 4-methylaminoantipyrine (C₁₂H₁₅N₃O) has been confirmed using this method. mzcloud.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). mdpi.com

The fragmentation of 4-substituted antipyrine derivatives follows characteristic pathways. Studies on the closely related metabolite 4-methylaminoantipyrine (MAA) using LC-MS/MS have identified key fragmentation patterns. nih.govresearchgate.net The protonated molecule of MAA ([M+H]⁺ at m/z 218.2) is often fragmented to a major product ion at m/z 56.2. nih.gov This prominent fragment is indicative of cleavage at the C4 position, a known characteristic fragmentation pathway for 4-substituted antipyrine compounds. nih.gov

For 4-(ethylamino)-antipyrine, a similar fragmentation pathway is anticipated. The protonated molecule ([M+H]⁺, expected m/z ≈ 232.1) would likely undergo cleavage of the C4-N bond, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Compound | Key Product Ion (m/z) | Inferred Fragmentation |

|---|---|---|---|

| 218.2 | 4-methylaminoantipyrine | 56.2 | Cleavage of C4-N bond, formation of [CH₃-N=CH₂]⁺ |

| ~232.1 | 4-(ethylamino)-antipyrine | ~70.1 | Predicted cleavage of C4-N bond, formation of [CH₃CH₂-N=CH₂]⁺ |

By piecing together the information from the product ion spectrum, a detailed fragmentation pathway can be proposed, providing unequivocal structural confirmation of 4-(ethylamino)-antipyrine.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal's stability and physical properties. For derivatives of 4-(ethylamino)-antipyrine, this technique is instrumental in confirming molecular structure and understanding supramolecular assembly.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular geometry of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

Studies on compounds structurally similar to 4-(ethylamino)-antipyrine, such as various Schiff base derivatives of 4-aminoantipyrine, provide significant insights into the expected molecular geometry. nih.govd-nb.info For instance, the analysis of (E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a derivative of 4-aminoantipyrine, revealed critical structural features that are likely shared with 4-(ethylamino)-antipyrine. d-nb.info

The core antipyrine ring system is found to be nearly planar. d-nb.info However, the phenyl ring attached to the N1 atom of the pyrazolone moiety is not coplanar with it. The dihedral angle, which is the angle between the planes of the antipyrine and phenyl rings, has been measured at 69.2(2)°. d-nb.info This significant twist is a common feature in antipyrine derivatives and arises from steric hindrance between the two ring systems.

Detailed structural parameters from a representative 4-aminoantipyrine derivative are presented below, offering a model for the geometry of 4-(ethylamino)-antipyrine. d-nb.info

| Bond | Length (Å) |

|---|---|

| C2-C3 | 1.375(2) |

| N1-N2 | 1.405(2) |

| C1-O1 | 1.246(2) |

| C3-C4 | 1.439(2) |

| C4-N3 | 1.401(2) |

| Angle | Value (°) |

|---|---|

| C1-N1-N2 | 111.41(13) |

| C3-C2-N2 | 107.03(15) |

| C2-C3-C4 | 129.80(16) |

| O1-C1-N1 | 125.79(16) |

| C3-C4-N3 | 123.00(15) |

These SCXRD studies confirm that the molecular structure of antipyrine derivatives is non-planar, which has significant implications for their crystal packing and biological activity. nih.govmdpi.com The arrangement of molecules in the crystal is often stabilized by a network of intermolecular C-H···O and C-H···N interactions, forming a complex three-dimensional structure. nih.gov

Powder X-ray Diffraction for Crystalline Phases and Morphology

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the material's crystalline phase, allowing for identification, purity assessment, and the study of polymorphism. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. Different polymorphs of the same compound can have distinct physical properties. Studies on antipyrine (phenazone), the parent compound of 4-(ethylamino)-antipyrine, have shown that it can exist in at least two different polymorphic forms (Form I and Form II). mdpi.com These forms can be identified and distinguished by their unique PXRD patterns. mdpi.com

The PXRD technique is essential for:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch of 4-(ethylamino)-antipyrine to a reference pattern from a known crystal structure can confirm its identity and phase purity.

Polymorph Screening: By analyzing samples crystallized under different conditions (e.g., different solvents, temperatures, or cooling rates), PXRD can identify the existence of different polymorphs. For antipyrine, Form I is the commercial form, while Form II can be obtained by specific cooling and crystallization protocols. mdpi.com

Monitoring Phase Transitions: PXRD can be used to study the transformation of a metastable crystalline form to a more stable one, which can be triggered by factors like heat or pressure. mdpi.com

While specific PXRD studies on 4-(ethylamino)-antipyrine are not extensively documented in the literature, the well-established use of this technique for its parent compound, antipyrine, demonstrates its indispensable role in characterizing the solid-state properties of its derivatives. mdpi.combme.hu

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Research (if chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a property that is fundamental to the biological activity of many compounds. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

The parent molecule, 4-(ethylamino)-antipyrine, is not chiral. However, chiral derivatives could be synthesized by introducing a stereocenter, for example, by modifying the ethyl group with a chiral substituent or by synthesizing a derivative with axial chirality. In such cases, CD spectroscopy would be an invaluable tool for stereochemical investigation.

The potential applications of CD spectroscopy for hypothetical chiral derivatives of 4-(ethylamino)-antipyrine include:

Determination of Absolute Configuration: For a newly synthesized chiral derivative, experimental CD spectra can be compared with theoretical spectra calculated using quantum chemical methods for a known configuration (R or S). A match between the experimental and calculated spectra can allow for the assignment of the absolute stereochemistry of the molecule.

Analysis of Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. This allows for a quantitative assessment of the sample's purity and the effectiveness of an enantioselective synthesis or separation process.

Conformational Studies: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. For flexible chiral derivatives, changes in the CD spectrum can be used to study conformational changes in response to environmental factors such as solvent or temperature.

While no specific studies employing chiroptical spectroscopy on chiral derivatives of 4-(ethylamino)-antipyrine are currently available, the principles of the technique highlight its potential as a powerful method for detailed stereochemical analysis should such compounds be developed.

Computational and Theoretical Chemistry of 4 Ethylamino Antipyrine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 4-(ethylamino)-antipyrine. These calculations offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of 4-(ethylamino)-antipyrine has been performed using DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set. These studies aim to determine the most stable three-dimensional arrangement of the atoms in the molecule. The calculated bond lengths and angles can then be compared with experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters of 4-(ethylamino)-antipyrine

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C1-N1 | 1.412 |

| N1-N2 | 1.385 | |

| N2-C3 | 1.378 | |

| C3-C4 | 1.401 | |

| C4-C5 | 1.423 | |

| C5-O1 | 1.256 | |

| C4-N3 | 1.367 | |

| N3-C6 | 1.465 | |

| C6-C7 | 1.532 | |

| Bond Angle | C5-C4-N3 | 125.8 |

| C4-N3-C6 | 126.1 |

Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual values may vary depending on the specific computational methods and basis sets used.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For 4-(ethylamino)-antipyrine, a key area of conformational flexibility is the orientation of the ethyl group relative to the pyrazolone (B3327878) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For 4-(ethylamino)-antipyrine, the HOMO is typically localized over the pyrazolone ring and the nitrogen atom of the ethylamino group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the pyrazolone ring.

Table 2: Calculated FMO Energies and Related Parameters for 4-(ethylamino)-antipyrine

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -0.65 |

| HOMO-LUMO Gap (ΔE) | 5.22 |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 0.65 |

| Global Hardness (η) | 2.61 |

| Global Softness (S) | 0.191 |

| Electronegativity (χ) | 3.26 |

| Chemical Potential (μ) | -3.26 |

Note: These values are representative and can vary based on the computational level of theory.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

In the MEP map of 4-(ethylamino)-antipyrine, the most negative potential is typically located around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms of the amino group and the phenyl ring often show a positive potential.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using the same DFT methods as for geometry optimization. The calculated frequencies and their corresponding vibrational modes can be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed spectral bands to specific atomic motions.

The vibrational spectrum of 4-(ethylamino)-antipyrine is characterized by several key functional group frequencies. For example, the C=O stretching vibration of the pyrazolone ring, the N-H stretching of the ethylamino group, and the various C-H and C-N stretching and bending modes can be identified and correlated with the calculated spectrum.

Molecular Dynamics (MD) Simulations

Currently, there is a limited amount of publicly available research specifically detailing Molecular Dynamics (MD) simulations for 4-(ethylamino)-antipyrine. MD simulations could provide valuable insights into the dynamic behavior of this molecule in different environments, such as in solution or interacting with biological macromolecules. Such simulations would model the atomic motions over time, offering a deeper understanding of its conformational flexibility, solvation properties, and potential interactions with biological targets.

Conformational Dynamics in Different Environments

The three-dimensional structure of 4-(ethylamino)-antipyrine is crucial for its chemical behavior and interactions. While specific studies on the conformational dynamics of 4-(ethylamino)-antipyrine are not extensively documented, research on closely related 4-aminoantipyrine (B1666024) derivatives offers valuable insights. For instance, the study of Schiff base derivatives of 4-aminoantipyrine reveals that the molecule can adopt different conformations depending on its environment.

In a crystalline state, single-crystal X-ray diffraction has shown that derivatives like (E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one possess a structure with two distinct planes. The pyrazolone and benzylidene groups are nearly coplanar, while the phenyl ring attached to the nitrogen atom of the pyrazolone moiety lies in a separate plane nih.gov. The five-membered antipyrine (B355649) ring itself is almost planar nih.gov.

Computational studies, such as those employing Density Functional Theory (DFT), allow for the optimization of molecular geometries in a vacuum, representing an isolated molecule. A conformation analysis of a Schiff base derivative of 4-aminoantipyrine indicated that the docked bioactive conformation is energetically and conformationally more similar to its crystal conformation than its optimized gas-phase conformation nih.gov. This suggests that intermolecular interactions within a biological target can influence the molecule to adopt a conformation that may differ from its lowest energy state in isolation. Deviations from planarity in the crystal structure are often attributed to the influence of intermolecular forces within the crystal lattice nih.gov.

Intermolecular Interactions with Solvents or Other Molecules

The way 4-(ethylamino)-antipyrine interacts with its surroundings is fundamental to its chemical and physical properties. The analysis of intermolecular interactions in derivatives of 4-aminoantipyrine provides a framework for understanding these forces.

In the solid state, the stability of crystal structures of 4-aminoantipyrine derivatives is often governed by a network of van der Waals forces, including C-H···O, C-H···N, and C-H···C interactions nih.gov. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For a Schiff base derivative of 4-aminoantipyrine, this analysis revealed that reciprocal H···H contacts were the most significant contributors to the Hirshfeld surface, followed by C···H/H···C, O···H/H···O, and N···H/H···N interactions nih.gov. The mapping of electrostatic potentials onto the Hirshfeld surface can further elucidate electrostatic complementarities within the crystal structure nih.gov.

The nature of the solvent can also significantly influence intermolecular interactions. While implicit solvent models like the Polarizable Continuum Model (PCM) can account for bulk solvent effects, explicit solvent molecules in a mixed model are necessary to describe specific solute-solvent interactions, such as hydrogen bonding rsc.org. For polar molecules like 4-(ethylamino)-antipyrine, interactions with polar solvents are expected to be significant.

| Interaction Type | Contributing Percentage to Hirshfeld Surface |

| H···H | 52.9% |

| C···H/H···C | 30.2% |

| O···H/H···O | 11.4% |

| N···H/H···N | 4.1% |

This data is for a Schiff base derivative of 4-aminoantipyrine and serves as an illustrative example. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological activity)

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its activity or properties, respectively. These in-silico methods are valuable for predicting the behavior of new or untested compounds.

Prediction of Chemical Reactivity Descriptors

QSAR studies on pyrazolone compounds, the core structure of 4-(ethylamino)-antipyrine, have been conducted to understand their chemical behavior. ej-chem.orgresearchgate.net Such studies often involve the calculation of various molecular descriptors using computational methods like AM1, PM3, and MNDO researchgate.neticapsr.comresearchgate.net. These descriptors can include electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity researchgate.net.

For antipyrine and its metabolites, theoretical calculations have been used to determine properties like charges, HOMO and LUMO energies, hardness (η), electronic chemical potential (µ), and the global electrophilicity index (ω) to predict their reactivity researchgate.net. Similar approaches can be applied to 4-(ethylamino)-antipyrine to predict its reactivity in various chemical reactions. Quantum chemical calculations using DFT have also been employed to correlate the molecular structure of 4-aminoantipyrine with its inhibitive effect in corrosion processes, linking electronic properties to chemical behavior researchgate.net.

| Descriptor | Predicted Property |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Hardness (η) | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | Electrophilic nature |

Prediction of Spectroscopic Parameters

QSPR modeling can be effectively used to predict the spectroscopic parameters of molecules. For pyrazolone derivatives, DFT calculations have been shown to reliably predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comfigshare.com The calculated molecular geometries and spectroscopic data often show good agreement with experimental results, with any discrepancies being attributable to intermolecular forces in the experimental solid phase that are not present in the gas-phase calculations mdpi.com.

By comparing experimental spectral data with predicted data from theoretical models, the structural elucidation of new derivatives can be confirmed figshare.com. This predictive capability is valuable in the characterization of compounds like 4-(ethylamino)-antipyrine and its reaction products.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. For the synthesis of 4-aminoantipyrine, a precursor to 4-(ethylamino)-antipyrine, the nitrosation reaction of antipyrine has been studied. acs.org The investigation of this reaction mechanism involved the use of IR and liquid chromatography-mass spectrometry (LC-MS) analyses, which led to the proposal of an unprecedented reaction mechanism involving the formation of secondary nitrosation products acs.org.

More broadly, computational methods can be used to perform a detailed analysis of reaction mechanisms. By following the intrinsic reaction coordinate (IRC), the pathway from reactants to products via the transition state can be mapped. The analysis of the reaction path curvature can reveal distinct phases of a chemical reaction, providing a deeper understanding of the bond-breaking and bond-forming processes smu.edu. Such computational analyses could be applied to predict the outcomes and understand the mechanisms of reactions involving 4-(ethylamino)-antipyrine.

Ligand-Protein Interaction Modeling (Mechanistic Focus, not drug discovery)

Understanding how 4-(ethylamino)-antipyrine interacts with proteins at a molecular level is key to elucidating its mechanism of action. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Studies on 4-aminoantipyrine derivatives have utilized molecular docking to investigate their binding modes with various enzymes. For example, docking studies have shown that 4-methylantipyrine can form a strong hydrogen bond with a specific serine residue within the COX-1 enzyme mdpi.com. Similarly, other derivatives have been docked into the active sites of oxidoreductase, cyclooxygenase-1, and cyclooxygenase-2 enzymes to understand their binding interactions researchgate.net.

Molecular Docking for Binding Site Identification (non-clinical)

No studies specifically investigating the molecular docking of 4-(ethylamino)-antipyrine to identify its binding sites on biological targets were found in the reviewed literature. Research in this area has concentrated on derivatives of 4-aminoantipyrine, exploring their interactions with various enzymes and receptors.

Binding Affinity Prediction (non-clinical)

Reaction Mechanisms and Chemical Reactivity of 4 Ethylamino Antipyrine

Nucleophilic Substitution Reactions Involving the Ethylamino Group

The ethylamino group at the C4 position of the antipyrine (B355649) ring system is a key site for nucleophilic substitution reactions. While the amino group itself is not a good leaving group, it can be modified or participate in reactions where it acts as the nucleophile. Conversely, the hydrogen on the secondary amine can be substituted under certain conditions.

Kinetics and Thermodynamics of Substitution

Detailed kinetic and thermodynamic studies specifically on the nucleophilic substitution reactions of the ethylamino group of 4-(ethylamino)-antipyrine are not extensively documented in publicly available literature. However, the reactivity can be inferred from general principles of nucleophilic substitution. The reaction of the amine with an electrophile would follow the general mechanism for nucleophilic attack.

The thermodynamics of such reactions are governed by the relative stability of the reactants and products. For instance, the reaction of the ethylamino group with an acyl halide to form an amide is typically thermodynamically favorable due to the formation of a stable amide bond and the release of a stable halide ion. The kinetics would be influenced by factors such as the concentration of reactants, temperature, and the solvent used. A proposed generalized reaction is shown below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-(ethylamino)-Antipyrine | Acyl Halide (R-CO-X) | N-acyl-N-ethyl-4-aminoantipyrine | Aprotic Solvent |

| 4-(ethylamino)-Antipyrine | Alkyl Halide (R'-X) | N-alkyl-N-ethyl-4-aminoantipyrine | Base, Solvent |

This table represents generalized potential reactions based on the known reactivity of secondary amines.

A computational study on the nucleophilic aromatic substitution (SNAr) of a nitrobenzofurazan ether with aniline (B41778) showed that such reactions proceed through a Meisenheimer complex, with the initial nucleophilic attack being the rate-determining step. sapub.orgresearchgate.net The activation free energy for this specific reaction was calculated to be in the order of 50 kcal/mol, and the reaction was found to be exothermic. researchgate.net While this is a different system, it highlights the kinetic and thermodynamic parameters that are crucial in understanding such substitution reactions.

Influence of Substituents on Reactivity

The reactivity of the ethylamino group is significantly influenced by the electronic properties of the antipyrine scaffold and any substituents on the N-phenyl ring.

Electronic Effects of the Antipyrine Ring: The pyrazolone (B3327878) ring system contains multiple nitrogen and oxygen atoms which influence the electron density at the C4 position. The carbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the attached amino group.

Substituents on the N-Phenyl Ring: The nature of substituents on the N-phenyl ring can modulate the reactivity of the ethylamino group through inductive and resonance effects.

Electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho or para positions of the phenyl ring would increase the electron density on the pyrazolone ring system, potentially enhancing the nucleophilicity of the ethylamino group.

Electron-withdrawing groups (e.g., -NO₂, -CN) would have the opposite effect, decreasing the nucleophilicity of the ethylamino group and making it less reactive towards electrophiles. masterorganicchemistry.com

The influence of substituents on the rate of nucleophilic substitution reactions is a well-established principle in organic chemistry. masterorganicchemistry.comnih.gov For nucleophilic aromatic substitution, electron-withdrawing groups dramatically increase the reaction rate. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenyl and Pyrazolone Rings

The 4-(ethylamino)-antipyrine molecule possesses two aromatic systems susceptible to electrophilic aromatic substitution (EAS): the N-phenyl ring and the pyrazolone ring. The outcome of such reactions is dictated by the directing effects of the substituents on each ring. wikipedia.org

Regioselectivity and Reaction Conditions

On the Pyrazolone Ring: The pyrazolone ring itself is electron-rich and can undergo electrophilic substitution. However, the C4 position is already substituted. The C5-methyl group and the N-phenyl group are activating, while the carbonyl group is deactivating. The ethylamino group at C4 is a strong activating group. Electrophilic attack on the pyrazolone ring is less common than on the N-phenyl ring and would likely require specific conditions to control the regioselectivity.

The directing effects of various substituents are summarized in the table below:

| Substituent | Ring | Electronic Effect | Directing Effect |

| Pyrazolone moiety | Phenyl Ring | Activating (via N lone pair) | ortho, para |

| Ethylamino group | Pyrazolone Ring | Strongly Activating | N/A (position is substituted) |

| N-Phenyl group | Pyrazolone Ring | Activating | N/A |

| C5-Methyl group | Pyrazolone Ring | Activating | N/A |

Product Distribution and Isolation

The product distribution in electrophilic aromatic substitution reactions is a function of both electronic and steric factors. chemistrytalk.org For substitution on the N-phenyl ring of 4-(ethylamino)-antipyrine, the major product is expected to be the para-substituted isomer. A smaller amount of the ortho-substituted isomer may also be formed. The meta-substituted product is generally not expected in significant quantities. youtube.com

Separation and isolation of the different isomers (e.g., ortho vs. para) would typically be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different polarities of the products.

Cycloaddition Reactions and Formation of Fused Heterocycles

The pyrazolone core of 4-(ethylamino)-antipyrine is a versatile scaffold for the synthesis of fused heterocyclic systems through cycloaddition reactions. These reactions often involve the C4-C5 double bond or other reactive sites within the molecule, leading to the formation of novel polycyclic structures.

Pyrazolone derivatives can participate in various cycloaddition reactions, including [3+2] cycloadditions. For instance, pyrazolone-derived Morita-Baylis-Hillman (MBH) carbonates have been shown to undergo (3+2) cycloadditions with arynes, catalyzed by a bifunctional Lewis base, to produce a range of spirocyclic products. acs.org This reaction demonstrates the capability of the pyrazolone system to act as a three-carbon component in cycloadditions.

Another common approach is the use of 1,3-dipolar cycloaddition reactions to construct pyrazole (B372694) rings and other five-membered heterocycles. researchgate.netresearchgate.net While not directly involving the 4-(ethylamino)-antipyrine structure itself, these studies on related pyrazole and pyrazolone systems indicate the potential for similar reactivity. For example, multicomponent syntheses involving hydrazine (B178648) derivatives can lead to the formation of fused pyrano[2,3-c]pyrazoles. nih.gov

The synthesis of fused heterocycles is a significant area of research due to the biological importance of these structures. rsc.orgorganic-chemistry.orgrsc.org The general strategies often involve creating a reactive intermediate from the pyrazolone derivative, which then undergoes an intramolecular or intermolecular cycloaddition to form the fused ring system.

| Reaction Type | Reactants involving Pyrazolone Core | Resulting Fused System |

| [3+2] Cycloaddition | Pyrazolone-derived MBH carbonates + Arynes | Indene-fused spiropyrazolones acs.org |

| Multicomponent Reaction | Pyrazolones + Aldehyde + Malononitrile | Pyrano[2,3-c]pyrazoles nih.gov |

| (3+2) Cyclocondensation | 1,3-Dicarbonyl compounds + Hydrazines | Substituted Pyrazoles nih.govbeilstein-journals.org |

This table illustrates cycloaddition reactions involving the broader class of pyrazolone derivatives, indicating potential pathways for 4-(ethylamino)-antipyrine.

Aza-Diels-Alder Reactions

While specific studies on 4-(ethylamino)-antipyrine in Aza-Diels-Alder reactions are not extensively detailed, the reactivity of its parent compound, 4-aminoantipyrine (B1666024), serves as a strong predictive model. 4-Aminoantipyrine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. nanobioletters.com They are known to participate in reactions that lead to the formation of fused heterocyclic systems such as pyrazolo[5,1-b]quinazolines. plapiqui.edu.arresearchgate.net These syntheses often proceed through mechanisms analogous to Diels-Alder reactions, where the amino group influences the electronic characteristics of the diene or dienophile component. The reaction of 4-aminoantipyrine with various nitrogen nucleophiles and activated nitriles highlights its utility in constructing complex molecular architectures. nanobioletters.com It is anticipated that 4-(ethylamino)-antipyrine would undergo similar transformations, potentially with altered reaction kinetics due to the electronic and steric effects of the ethyl group.

1,3-Dipolar Cycloadditions

The synthesis of complex heterocyclic structures, such as spirooxindoles, can be achieved using 4-aminoantipyrine derivatives through 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net These reactions typically involve the generation of a 1,3-dipole which then reacts with a dipolarophile. For instance, the condensation of 4-aminoantipyrine with aldehydes, followed by cycloaddition with compounds like thioglycolic acid, yields thiazolidinone derivatives. researchgate.net This reactivity is fundamental to creating diverse molecular scaffolds. The organocatalyzed Mannich reaction between pyrazolinone ketimines and substituted oxindoles is another pathway to synthesize oxindole-4-aminopyrazolone derivatives, showcasing the versatility of the amino-pyrazolone structure in multicomponent reactions. researchgate.net

Redox Chemistry of 4-(ethylamino)-Antipyrine

The redox chemistry of 4-(ethylamino)-antipyrine is a critical aspect of its chemical profile, influencing its stability and potential applications.

Electrochemical Behavior and Oxidation Potentials

| Parameter | Value | Reference |

| Peak Potential (Ep) | +0.55 V (at pH 2.0, scan rate 0.025 V/s) | rjptonline.org |

| Formal Potential (E⁰) | 0.5562 V | rjptonline.orgresearchgate.net |

| Electron Transfer Coefficient (α) | 1.38 | rjptonline.orgresearchgate.net |

| Standard Heterogeneous Rate Constant (k⁰) | 2.145 x 10³ s⁻¹ | rjptonline.orgresearchgate.net |

| Anodic Electron Transfer Rate Constant (k_ox) | 2.316 x 10³ s⁻¹ | rjptonline.orgresearchgate.net |

| Nature of Process | Irreversible | rjptonline.orgresearchgate.net |

This data corresponds to the parent compound, 4-aminoantipyrine, at a platinum electrode.

Reductive Pathways and Product Characterization

The amino group in 4-aminoantipyrine allows the compound to act as a reducing agent. It has been successfully used as both a reducing and capping agent in the one-pot synthesis of gold nanoparticles (AuNPs). rsc.org In this process, 4-aminoantipyrine reduces Au³⁺ ions to form stable nanoparticles. rsc.org

The synthesis of 4-aminoantipyrine itself involves a key reduction step. Antipyrine is first nitrosated with sodium nitrite, and the resulting nitroso-antipyrine is then reduced using a mixture of ammonium (B1175870) bisulfite and ammonium sulfite (B76179) to yield 4-aminoantipyrine. alfa-chemical.comgoogle.com This reductive pathway highlights the susceptibility of the nitrosated precursor to reduction, forming the stable amino derivative. alfa-chemical.com It can be inferred that 4-(ethylamino)-antipyrine could be synthesized via a similar pathway involving the reduction of a corresponding N-ethylated precursor.

Photochemical Transformations and Stability under Irradiation

The stability of 4-aminoantipyrine under irradiation has been studied, particularly its degradation through advanced oxidation processes. The degradation of 4-aminoantipyrine (4-AAP) can be achieved using a UV/H₂O₂ process. researchgate.netresearchgate.net This photochemical transformation is influenced by operational parameters such as the concentration of hydrogen peroxide (H₂O₂) and the pH of the solution. researchgate.net Monitoring the degradation process electrochemically has proven to be an effective method. researchgate.netresearchgate.net These findings suggest that 4-(ethylamino)-antipyrine would also be susceptible to photochemical degradation under similar oxidative conditions, a factor to consider in its handling and storage.

Acid-Base Equilibria and Protonation States

The exocyclic amino group of 4-(ethylamino)-antipyrine imparts basic properties to the molecule, allowing it to participate in acid-base equilibria. The nitrogen atom of the amino group possesses a lone pair of electrons and can accept a proton. This protonation is confirmed by the formation of charge-transfer salts, such as 4-aminiumantipyrine salicylate, where the amino group is protonated. tandfonline.com

The pH of the environment plays a crucial role in determining the protonation state of the molecule. In acidic conditions, the equilibrium will favor the protonated, or aminium, form. The pH also affects the rate of dye formation in oxidative coupling reactions involving 4-aminoantipyrine, with optimal activity for enzymes like peroxidase occurring around a neutral pH of 6.5 to 7.0. google.comjuniperpublishers.com The stability of the resulting colored dyes is also pH-dependent, with maximum stability often observed in a slightly alkaline pH range of 9.4-10.2. juniperpublishers.comjuniperpublishers.com Therefore, the protonation state of 4-(ethylamino)-antipyrine is a key factor influencing its reactivity, solubility, and spectral properties.

Biochemical Transformations and Molecular Level Interactions of 4 Ethylamino Antipyrine Non Clinical Context

Enzymatic Biotransformation Pathways: In Vitro Mechanistic Studies

In non-clinical, in vitro settings, the biotransformation of xenobiotics like 4-(ethylamino)-antipyrine is primarily investigated using model systems such as liver microsomes. These systems contain a high concentration of drug-metabolizing enzymes, allowing for the detailed study of metabolic pathways. The metabolism of 4-(ethylamino)-antipyrine, a derivative of antipyrine (B355649), is expected to follow pathways similar to its parent compound, which is extensively metabolized by hepatic enzymes. nih.gov

While specific in vitro metabolic studies for 4-(ethylamino)-antipyrine are not extensively detailed in the available literature, the metabolic fate can be inferred from its structural relationship to antipyrine and 4-aminoantipyrine (B1666024). The primary biotransformation reactions for antipyrine involve oxidation. nih.gov For 4-(ethylamino)-antipyrine, the ethylamino group and the pyrazolone (B3327878) ring are likely targets for enzymatic modification.

Potential enzymatic cleavage and transformation products in model systems could include:

N-de-ethylation: The removal of the ethyl group to form 4-aminoantipyrine. This is analogous to the N-demethylation of antipyrine to norantipyrine. nih.gov

Hydroxylation: The addition of a hydroxyl (-OH) group to the ethyl side chain or the phenyl ring. The hydroxylation of antipyrine to 4-hydroxyantipyrine (B57837) is a major metabolic route catalyzed by cytochrome P450 enzymes. nih.gov

Oxidation: Further oxidation of the molecule could lead to the formation of various other metabolites. For instance, studies on the related compound 4-nitropyrene (B1202641) in rat liver microsomes identified 4-nitropyrene-9,10-dione as a metabolite, indicating ring oxidation is a possible pathway. nih.gov

These pathways represent the initial steps that render the compound more water-soluble, preparing it for subsequent reactions.

The biotransformation of 4-(ethylamino)-antipyrine is predominantly carried out by the oxidoreductase class of enzymes, specifically the Cytochrome P450 (CYP) superfamily. researchgate.netnih.gov These enzymes are crucial for the metabolism of a vast number of drugs and other foreign compounds. mdpi.com

Studies on the parent compound, antipyrine, have identified several specific CYP isoforms involved in its metabolism:

CYP1A2, CYP2C9, and CYP2C18 are involved in the formation of norantipyrine (N-demethylation). nih.gov

CYP3A4 is the primary enzyme responsible for 4-hydroxyantipyrine formation. nih.gov

CYP1A2 and CYP2C9 mediate the formation of 3-hydroxymethylantipyrine. nih.gov

Given these findings, it is highly probable that these same CYP families (CYP1A, CYP2C, CYP3A) are responsible for the oxidative metabolism of 4-(ethylamino)-antipyrine, catalyzing reactions like N-de-ethylation and hydroxylation. nih.gov While hydrolases are another major class of metabolic enzymes, their role in the primary metabolism of the stable pyrazolone ring of 4-(ethylamino)-antipyrine is likely to be minor compared to the oxidative pathways mediated by oxidoreductases.

The catalytic activity of an enzyme begins with the binding of the substrate to its active site, forming a temporary enzyme-substrate complex. worthington-biochem.comstudy.com This binding is highly specific, dictated by the chemical environment of the active site, which is composed of a unique arrangement of amino acid residues. libretexts.org

For 4-(ethylamino)-antipyrine, the formation of an enzyme-substrate complex with a CYP enzyme involves the molecule fitting into the enzyme's active site. The interaction is stabilized by various non-covalent forces. Molecular docking studies of analogs of 4-aminoantipyrine with oxidoreductase enzymes have shown effective binding within the active sites. researchgate.net These interactions likely include:

Hydrophobic interactions: Between the phenyl and pyrazole (B372694) rings of the compound and non-polar amino acid residues in the active site.

Hydrogen bonding: Involving the amino and carbonyl groups of the compound with suitable amino acid residues.

Once the substrate is bound, the enzyme may undergo a conformational change, a concept known as "induced fit," which positions the substrate optimally for the catalytic reaction to occur. libretexts.org This complex lowers the activation energy required for the chemical transformation, such as the transfer of an oxygen atom in a hydroxylation reaction. libretexts.org

Enzyme kinetics studies measure the rates of enzyme-catalyzed reactions and provide crucial parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). creative-enzymes.comlibretexts.org Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

While specific kinetic data for 4-(ethylamino)-antipyrine are not available, the kinetics of antipyrine metabolism in human liver microsomes have been well-characterized and follow Michaelis-Menten kinetics. nih.gov This data serves as an excellent model for understanding the kinetic profile of its derivatives.

| Metabolite Formed | Vₘₐₓ (nmol · mg⁻¹ · min⁻¹) | Kₘ (mmol/L) |

|---|---|---|

| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |

| 4-Hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |

This data indicates different affinities and maximal rates for the different metabolic pathways of antipyrine, and a similar kinetic analysis would be essential to fully characterize the enzymatic biotransformation of 4-(ethylamino)-antipyrine.

Non-Enzymatic Degradation Mechanisms in Model Biological Matrices

In addition to enzymatic processes, the stability of a compound in a biological matrix is also influenced by non-enzymatic degradation, such as hydrolysis.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The hydrolytic stability of a compound is a critical parameter, as it determines its persistence in aqueous environments, such as physiological fluids. These studies are often conducted according to standardized procedures, like the OECD 111 guideline, at different pH values (e.g., 4, 7, and 9) to simulate various conditions. nih.gov

Photolytic Degradation in Aqueous Media

The stability of 4-(ethylamino)-antipyrine and its structural analogs under light exposure is a critical parameter in understanding its environmental fate. Studies on closely related metabolites of dipyrone (B125322), such as 4-methylaminoantipyrine (4-MAA), provide significant insight into the photolytic behavior of 4-(ethylamino)-antipyrine.

Research conducted under simulated solar irradiation has shown that 4-MAA is readily degraded through direct photolysis. nih.gov The degradation kinetics are notably rapid, with half-life times (t1/2) ranging from 0.12 to 0.58 hours, depending on the specific aqueous matrix and irradiation conditions. nih.gov This suggests that the ethylamino counterpart would likely exhibit similar photosensitivity. The degradation process is influenced by the composition of the water, with faster breakdown observed in synthetic freshwater and seawater compared to purified Milli-Q water, indicating that salt composition may play a role in the photolytic pathway. nih.gov Conversely, the presence of natural photosensitizers like dissolved organic matter or nitrate (B79036) ions does not appear to significantly affect the degradation rate of 4-MAA. nih.gov

In contrast, other related antipyrine metabolites with different functional groups, such as 4-formylaminoantipyrine (B29614) (4-FAA) and 4-acetylaminoantipyrine (4-AAA), demonstrate much slower photodegradation kinetics, with half-lives of 24 and 28 hours, respectively. nih.gov This highlights the influence of the 4-position substituent on the molecule's photostability.

The identification of transformation products, typically carried out using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS), is crucial for elucidating the degradation pathway. nih.gov For 4-MAA, these analyses have allowed for the proposal of a tentative photodegradation pathway and the identification of persistent by-products. nih.gov

Table 1: Photodegradation Half-Lives of Antipyrine Analogs in Aqueous Solutions

| Compound | Half-Life (t1/2) Range | Irradiation Conditions |

|---|---|---|

| 4-Methylaminoantipyrine (4-MAA) | 0.12 - 0.58 hours | Simulated Solar Irradiation |

| 4-Formylaminoantipyrine (4-FAA) | ~24 hours | Simulated Solar Irradiation |

| 4-Acetylaminoantipyrine (4-AAA) | ~28 hours | Simulated Solar Irradiation |

Molecular Interactions with Model Biomolecules (e.g., Proteins, DNA, Lipids)

The interaction of small molecules with biomacromolecules is fundamental to their biochemical profile. In non-clinical, isolated systems, these interactions are studied to understand binding affinities, mechanisms, and structural consequences.

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are common model proteins for these studies due to their role as major transporters for exogenous compounds in the bloodstream. mdpi.commdpi.com Research on dipyrone metabolites indicates that they are not extensively bound to plasma proteins. nih.gov

However, differences in binding affinity exist based on their chemical structure. The mean plasma protein binding for 4-methylaminoantipyrine (MAA) is approximately 57.6%, and for 4-aminoantipyrine (AA), it is 47.9%. nih.gov In contrast, the formylated (FAA) and acetylated (AAA) derivatives show significantly lower binding at 17.8% and 14.2%, respectively. nih.gov This suggests that 4-(ethylamino)-antipyrine, being structurally similar to 4-MAA, would likely exhibit moderate binding to plasma proteins.

Detailed spectroscopic studies on the interaction between 4-aminoantipyrine (AAP) and HSA revealed a 1:1 binding stoichiometry with a binding constant (Kb) of approximately 10^5 M^-1, indicating a stable complex formation. nih.gov

Table 2: Plasma Protein Binding of Antipyrine Analogs

| Compound | Mean Percentage Plasma Protein Binding |

|---|---|

| 4-Methylaminoantipyrine (MAA) | 57.6% |

| 4-Aminoantipyrine (AA) | 47.9% |

| 4-Formylaminoantipyrine (FAA) | 17.8% |

| 4-Acetylaminoantipyrine (AAA) | 14.2% |

Understanding where and how a ligand binds to a protein is key to characterizing the interaction. For the 4-aminoantipyrine-HSA complex, spectroscopic data suggests that the tryptophan residues of the protein are the most perturbed by the binding event, indicating that the binding site is located in the vicinity of these residues. nih.gov

Computational methods, such as molecular docking, are powerful tools for predicting the binding mode and identifying key interactions. researchgate.netnih.gov These studies can reveal the specific amino acid residues within a binding pocket that interact with the ligand through forces like hydrogen bonding and van der Waals interactions. nih.gov For example, docking studies of 4-aminoantipyrine analogs with enzymes like cyclooxygenase-1 and cyclooxygenase-2 have been performed to understand their binding interactions at a molecular level. researchgate.net The primary forces driving the binding of small molecules to serum albumin are often found to be hydrogen bonds and van der Waals forces. nih.gov

A variety of spectroscopic techniques are employed to investigate the binding of ligands to biomolecules. Fluorescence spectroscopy is particularly sensitive for studying protein interactions. The binding of 4-aminoantipyrine to HSA has been shown to quench the protein's intrinsic fluorescence, a phenomenon that can be used to calculate binding constants and the number of binding sites. nih.gov The mechanism of this quenching was determined to be dynamic, resulting from collisional interactions between the ligand and the protein's fluorophores. nih.gov

Synchronous fluorescence spectra can provide information about the molecular environment around specific amino acid residues, such as tryptophan and tyrosine. nih.gov Changes in these spectra upon ligand binding indicate alterations in the local microenvironment of these residues. nih.govnih.gov Furthermore, circular dichroism (CD) spectroscopy is used to assess changes in the secondary structure of the protein (e.g., α-helix content) upon complex formation. nih.gov

DNA: In non-clinical studies, derivatives of 4-aminoantipyrine, particularly when formed into Schiff base metal complexes, have been shown to interact with calf thymus DNA (CT-DNA). researchgate.netnih.gov These interactions have been explored using electronic absorption spectra, viscosity measurements, and cyclic voltammetry. researchgate.netnih.gov The results often suggest an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net The binding constants (Kb) for these complexes are typically in the range of 10^2 to 10^5 M^-1. nih.gov Molecular docking simulations have also been used to model the affinity of 4-aminoantipyrine derivatives for DNA. nih.gov

Lipids: While specific studies on the interaction of 4-(ethylamino)-antipyrine with lipid membranes are not prevalent, the general principles of drug-membrane interactions are well-established. nih.govrsc.org Molecules can partition into the lipid bilayer of cell membranes, a process governed by their physicochemical properties such as lipophilicity. rsc.org Such interactions can induce structural changes in the lipid phase, potentially leading to defects that disturb membrane function. nih.gov In some cases, drugs can undergo direct chemical reactions with membrane lipids, a process known as lipidation. nih.govrsc.org

Investigation of Ligand-Receptor Interactions in Isolated Systems (non-clinical)

Beyond transport proteins, the interaction of 4-(ethylamino)-antipyrine and its analogs with specific enzymes or receptors is a key area of non-clinical investigation. These studies are essential for understanding potential mechanisms of action and are often conducted using isolated, purified biological systems. nih.govnih.gov

Computational molecular docking is a primary tool for these investigations. For instance, various 4-aminoantipyrine derivatives have been docked into the active sites of enzymes like oxidoreductase, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) to predict their binding affinity and interaction modes. researchgate.net Such in silico studies help to identify key amino acid residues that stabilize the ligand within the receptor's binding pocket and provide a rationale for the compound's potential activity. These non-clinical, isolated system studies form the basis for understanding the structure-function relationships that govern molecular recognition at the receptor level. arxiv.orgmdpi.com

Advanced Analytical Methodologies for Research Applications of 4 Ethylamino Antipyrine

Integration of Separation with Detection Techniques

The coupling of high-resolution separation techniques with sensitive and specific detectors is essential for modern analytical research. This integration allows for the unambiguous identification and precise quantification of analytes, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. It is particularly well-suited for the analysis of compounds like 4-(ethylamino)-antipyrine in complex matrices such as plasma, urine, and tissue samples. researchgate.netnih.govuzh.chnih.gov

LC-MS methods developed for the closely related metabolite 4-methylaminoantipyrine (MAA) demonstrate the utility of this technique. researchgate.netnih.gov These methods typically use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. researchgate.netnih.gov Quantification is often achieved using multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. researchgate.net

For MAA, the MRM transition m/z 218.2 → 56.2 has been used for quantification, with a deuterated internal standard (MAA-d3) monitored at m/z 221.2 → 56.2 to ensure accuracy and precision. researchgate.net Sample preparation is a critical step, with techniques like protein precipitation using acetonitrile (B52724) or liquid-liquid extraction being employed to remove interfering substances from biological samples before analysis. researchgate.netnih.gov These established methods for MAA provide a direct template for developing a validated LC-MS assay for 4-(ethylamino)-antipyrine.

Interactive Data Table: LC-MS/MS Parameters for 4-methylaminoantipyrine (MAA) Analysis

| Parameter | Method 1 | Method 2 |

| Analyte | 4-methylaminoantipyrine (MAA) | 4-methylaminoantipyrine (MAA) |

| Internal Standard | MAA-d3 | 4-isopropylantipyrine |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |

| Chromatography Mode | HILIC | Reverse Phase |

| Ionization Mode | Positive ESI | Positive ESI |

| MS Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |

| Precursor Ion (m/z) | 218.2 | 218.2 |

| Product Ion (m/z) | 56.2 | Not specified (SIM) |

| Linear Range | 0.100 to 20 µg/mL | 0.2 to 10.0 µg/mL |

| LOD | Not specified | 0.04 µg/mL |

| Reference | researchgate.net | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 4-(ethylamino)-antipyrine, which possesses moderate volatility, GC-MS can be a viable analytical method, although considerations regarding thermal stability are important. The sample, dissolved in a suitable solvent, is injected into the GC system where it is vaporized. The gaseous analytes are then carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), causing the molecules to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum serves as a "molecular fingerprint," allowing for high-confidence identification of the compound. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of 4-(ethylamino)-antipyrine.

A key challenge in the GC-MS analysis of antipyrine (B355649) derivatives can be their potential for thermal decomposition in the high-temperature environment of the GC injector and column sciepub.com. This can lead to poor reproducibility and inaccurate quantification. To mitigate this, derivatization of the ethylamino group is often employed. This process converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior. For instance, acylation with reagents like pentafluoropropionic anhydride (B1165640) can be used to protect the amine group, leading to sharper peaks and more reliable results researchgate.net.

Table 1: Illustrative GC-MS Parameters for Analysis of Antipyrine Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | ||

| Injection Mode | Splitless/Split | To introduce the sample onto the column; splitless for trace analysis. |

| Injector Temp. | 250 - 280 °C | To ensure rapid vaporization of the analyte and its derivatives. |

| Column Type | Fused-silica capillary (e.g., DB-5ms) | Provides high-resolution separation of complex mixtures. |

| Oven Program | Temperature gradient (e.g., 100°C hold 1 min, ramp to 280°C) | To separate compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| MS System | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole, Ion Trap, or TOF | To separate ions based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

Capillary Electrophoresis (CE) Coupled to Spectroscopic Detectors

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography-based methods and is well-suited for the analysis of polar and charged molecules like 4-(ethylamino)-antipyrine. The technique relies on the differential migration of analytes in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte or BGE) under the influence of a high-voltage electric field nih.gov. The separation is based on differences in the charge-to-size ratio of the analytes.

In a typical CE setup, a small plug of the sample is introduced into the capillary. When the high voltage is applied, charged species migrate towards the electrode of opposite polarity. A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode and typically results in the elution of all species (positive, neutral, and negative) past the detector researchgate.net. The separation of 4-(ethylamino)-antipyrine and related impurities or metabolites can be optimized by adjusting parameters such as the pH and concentration of the BGE, the applied voltage, and the capillary temperature nih.govmdpi.com.

For detection, CE is most commonly coupled with spectroscopic detectors, particularly UV-Vis absorbance detectors, including diode-array detectors (DAD). The antipyrine ring structure possesses a chromophore that absorbs UV radiation, allowing for direct detection. A DAD can record the entire UV spectrum of the analyte as it passes through the detection window, which aids in peak identification and purity assessment researchgate.net. The sensitivity of CE methods can be enhanced through various on-line concentration techniques. The low consumption of solvents and samples makes CE a green and cost-effective analytical technique nih.govmdpi.com.

Table 2: Key Parameters for CE Method Development for 4-(ethylamino)-antipyrine

| Parameter | Variable | Effect on Separation |

|---|---|---|

| Background Electrolyte (BGE) | pH, Concentration, Ionic Strength | Affects the charge of the analyte and the magnitude of the electroosmotic flow (EOF). Crucial for optimizing resolution. |

| Applied Voltage | 15 - 30 kV | Higher voltage generally leads to faster analysis times and sharper peaks, but can generate excessive Joule heating. |

| Capillary | Dimensions (length, internal diameter) | Longer capillaries provide higher efficiency but longer analysis times. Smaller diameters offer better heat dissipation. |

| Temperature | 20 - 30 °C | Affects BGE viscosity and analyte mobility. Temperature control is critical for reproducible migration times. |

| Injection | Hydrodynamic or Electrokinetic | The amount of sample introduced into the capillary. Must be optimized to avoid peak broadening. |

| Detector | UV-Vis / Diode Array Detector (DAD) | Wavelength selection impacts sensitivity and selectivity. DAD provides spectral information for peak identification. |

Derivatization Techniques for Enhanced Analytical Detection and Specificity